N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide (hereafter referred to as the target compound) features a central acetamide backbone with two key substituents:
- A 1,1-dioxidoisothiazolidin-2-yl group attached to the 5-position of a 2-methoxyphenyl ring.
- A 2-methoxyphenoxy moiety linked to the acetamide’s carbonyl group.
The sulfone group in the isothiazolidine ring enhances metabolic stability and electronic properties, while the methoxy substituents influence lipophilicity and target interactions .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-9-8-14(21-10-5-11-28(21,23)24)12-15(16)20-19(22)13-27-18-7-4-3-6-17(18)26-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUJOYKJWANNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by several functional groups:
- Isothiazolidine moiety : This contributes to its chemical reactivity and potential biological interactions.
- Methoxyphenyl groups : These enhance lipophilicity and bioavailability.
- Amide bond : This can undergo hydrolysis, affecting its stability and activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Anticancer | CDK2 inhibition | Cancer therapy |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Treatment of bacterial infections |
| Enzyme Inhibition | Interaction with specific enzymes | Drug development |
Antimicrobial Activity
The compound has also shown antimicrobial properties. It disrupts bacterial cell wall synthesis, making it a candidate for developing new antibiotics. The presence of the isothiazolidine ring is believed to enhance its interaction with bacterial targets.
The primary mechanism by which this compound exerts its biological effects involves:
- Binding to CDK2 : This prevents the phosphorylation of substrates necessary for cell cycle progression.
- Modulation of signaling pathways : The compound may influence various signaling cascades involved in cell growth and apoptosis.
Study 1: CDK2 Inhibition in Cancer Cells
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G1 phase. This was accompanied by reduced expression of cyclins A and E, confirming the compound's role as a CDK inhibitor.
Study 2: Antimicrobial Efficacy
In vitro tests against several bacterial strains showed that the compound exhibited dose-dependent antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the isothiazolidine ring.
- Coupling reactions to attach methoxyphenyl groups.
- Final acetamide formation through amide coupling reactions.
Optimizing these synthetic routes can improve yield and purity, utilizing techniques such as continuous flow synthesis and automated purification methods.
Comparison with Similar Compounds
Thiadiazole-Based Acetamides ()
Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide backbone but replace the isothiazolidine sulfone with a 1,3,4-thiadiazol-2-yl ring substituted with thioether groups (methylthio, ethylthio, benzylthio). Key differences include:
| Compound | Substituent on Thiadiazole | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5k () | Methylthio | 72 | 135–136 |
| 5l () | Ethylthio | 68 | 138–140 |
| 5m () | Benzylthio | 85 | 135–136 |
| Target Compound | 1,1-Dioxidoisothiazolidin | – | – |
Key Observations :
- Thioether-substituted thiadiazoles exhibit moderate yields (68–85%) and lower melting points (135–140°C), suggesting reduced molecular rigidity compared to the sulfone-containing target compound.
Benzo[d]oxazole-Thiadiazole Hybrids ()
Compound 5q (2-(benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) shares the 2-methoxyphenyl group but replaces the isothiazolidine sulfone with a benzo[d]oxazole-thiadiazole system:
| Property | 5q () | Target Compound |
|---|---|---|
| Heterocyclic Core | Benzo[d]oxazole-thiadiazole | Isothiazolidine sulfone |
| Melting Point | 250.2–251.4°C | – |
| Yield | 62% | – |
Key Observations :
- The benzo[d]oxazole-thiadiazole core in 5q increases rigidity, reflected in its high melting point (~250°C). This contrasts with the more flexible isothiazolidine sulfone in the target compound.
- The 2-methoxyphenyl group in both compounds may confer similar π-π stacking interactions in biological targets .
Thiazolidinedione Derivatives ()
Compounds like 3i (2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide) feature a thiazolidinedione ring instead of the isothiazolidine sulfone:
| Feature | 3i () | Target Compound |
|---|---|---|
| Core Structure | Thiazolidinedione | Isothiazolidine sulfone |
| Key Functional Group | Dioxo ring | Sulfone |
| Bioactivity | Hypoglycemic (mice) | Antiproliferative (inferred) |
Key Observations :
Anticancer Thiadiazole-Pyridine Derivatives ()
Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide) shares a thiadiazole-acetamide backbone but incorporates a pyridine ring and fluorophenoxy group:
| Property | 7d () | Target Compound |
|---|---|---|
| Heterocyclic Core | Thiadiazole-pyridine | Isothiazolidine sulfone |
| IC50 (Caco-2 cells) | 1.8 µM | – |
| Key Substituent | 2-Fluoro-phenoxy | 2-Methoxyphenoxy |
Key Observations :
- The fluorophenoxy group in 7d enhances cytotoxicity (IC50 = 1.8 µM) compared to methoxy substituents, likely due to increased electronegativity and membrane permeability.
- The target compound’s methoxyphenoxy group may reduce toxicity but improve selectivity for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
